molecular formula C9H14O2 B12568925 Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester CAS No. 264145-76-8

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester

Cat. No.: B12568925
CAS No.: 264145-76-8
M. Wt: 154.21 g/mol
InChI Key: QKSQPNPCCOABAK-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid ester group, with a 3-methylbut-2-enyl substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester typically involves the esterification of cyclopropanecarboxylic acid with 3-methylbut-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester is unique due to its cyclopropane ring, which imparts significant strain energy and influences its chemical reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

264145-76-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbut-2-enyl cyclopropanecarboxylate

InChI

InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8-3-4-8/h5,8H,3-4,6H2,1-2H3

InChI Key

QKSQPNPCCOABAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C1CC1)C

Origin of Product

United States

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